molecular formula C12H19Cl3N2 B2837929 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl CAS No. 1188265-89-5

2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl

Cat. No.: B2837929
CAS No.: 1188265-89-5
M. Wt: 297.65
InChI Key: IEZKYFVRLOODFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl is a chemical compound that belongs to the class of phenylpyrrolidines It is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further connected to an ethylamine chain

Preparation Methods

The synthesis of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and pyrrolidine.

    Reduction: The intermediate is then subjected to reduction reactions to form the desired amine.

    Hydrochloride Formation: Finally, the amine is converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Scientific Research Applications

2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific receptors in the brain, influencing neurotransmitter release and uptake, thereby modulating neuronal activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl can be compared with other phenylpyrrolidine derivatives:

    2-(2-Chlorophenyl)-2-pyrrolidinylethanol: This compound has a similar structure but contains a hydroxyl group instead of an amine.

    2-(2-Chlorophenyl)-2-pyrrolidinylmethanol: Another similar compound with a methanol group attached to the pyrrolidine ring.

    2-(2-Chlorophenyl)-2-pyrrolidinylacetic acid: This derivative contains a carboxylic acid group, making it more acidic compared to the amine.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15;;/h1-2,5-6,12H,3-4,7-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZKYFVRLOODFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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